molecular formula C18H18Cl2N2O4S B3452377 N-(3,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

N-(3,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B3452377
M. Wt: 429.3 g/mol
InChI Key: MAJJFBWZCPWVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial and diuretic properties . The presence of the morpholinyl group suggests it may have additional biological activity, as morpholine is often used in drug design due to its ability to mimic the peptide bond.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a sulfonyl group (-SO2-) attached to a benzene ring, with a dichlorophenyl group and a morpholinyl group also attached to the benzene ring . The exact structure would need to be confirmed via spectroscopic analysis .


Chemical Reactions Analysis

Sulfonamides are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement of the amine group . The morpholinyl group could also potentially undergo reactions at the nitrogen or through the ring-opening of the morpholine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the sulfonyl, dichlorophenyl, and morpholinyl groups . These could affect properties such as solubility, melting point, and reactivity .

Mechanism of Action

While the exact mechanism of action of this compound is not known, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria, which is necessary for their growth .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. Sulfonamides are known to have potential side effects including allergic reactions . The safety and hazards of this specific compound would need to be assessed via toxicological studies .

Future Directions

The potential biological activity of this compound could make it of interest for drug development. Studies could be carried out to assess its activity against various bacterial strains, and modifications could be made to its structure to optimize its activity .

properties

IUPAC Name

N-(3,5-dichlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-14-10-15(20)12-16(11-14)22(13-18(23)21-6-8-26-9-7-21)27(24,25)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJJFBWZCPWVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.